methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of amino, difluoro, and dimethyl groups attached to a butanoate backbone, making it a unique molecule with distinct chemical properties.
Preparation Methods
The synthesis of methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride involves several steps. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with difluoromethylating agents under controlled conditions to introduce the difluoro groups. The resulting intermediate is then esterified with methanol to form the methyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-3,3-dimethylbutanoate hydrochloride: Lacks the difluoro groups, resulting in different chemical and biological properties.
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate: The non-hydrochloride form, which may have different solubility and stability characteristics.
This compound analogs: Variations in the substituents can lead to different reactivity and applications.
Properties
CAS No. |
2378501-19-8 |
---|---|
Molecular Formula |
C7H14ClF2NO2 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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